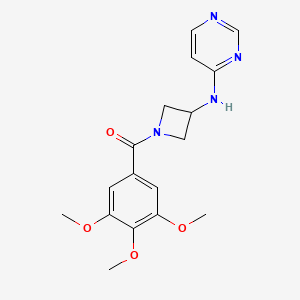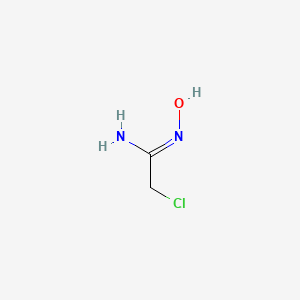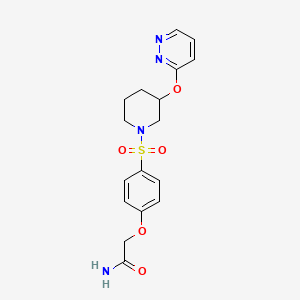
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C30H24ClN3O3 and its molecular weight is 509.99. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Disposition : Studies like the one on Almorexant, a dual orexin receptor antagonist, highlight the importance of understanding the metabolic pathways and resulting metabolites of pharmacological compounds in humans. The comprehensive metabolic profiling aids in predicting drug behavior, including absorption, metabolism, elimination, and potential interactions, which is crucial for drug development and safety assessments (Dingemanse et al., 2013).
Pharmacokinetics : Research on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, underscores the significance of studying the pharmacokinetics for new drugs. Understanding the disposition, metabolism, and elimination of drugs can inform dosage recommendations, identify potential side effects, and guide therapeutic use (Renzulli et al., 2011).
Clinical Pharmacology : Clinical trials, such as those evaluating the safety and efficacy of new muscle relaxants or antimalarial drugs, are essential for confirming the therapeutic potential of new chemical entities. These studies help determine the optimal dosing regimens, evaluate drug interactions, and assess the balance between efficacy and safety (Basta et al., 1988).
Toxicology : Understanding the toxicological profile of compounds, including potential cardiotoxicity or hepatotoxicity, is crucial for evaluating the safety of new drugs. Studies investigating the toxic effects of compounds provide valuable data for risk assessment and help in designing safer drugs (Joyce et al., 2013).
Bioavailability and Pharmacodynamics : Research into the bioavailability and pharmacodynamics of compounds, such as those found in Artichoke leaf extracts, illustrates the need to understand how drugs are absorbed, distributed, metabolized, and excreted. This information is vital for optimizing therapeutic effects and minimizing adverse reactions (Wittemer et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid to form the intermediate, which is then coupled with 4-aminobenzophenone to obtain the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "4-aminobenzophenone", "m-toluidine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "3-chlorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid in N,N-dimethylformamide and triethylamine is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried to obtain the intermediate product.", "Step 2: Synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide", "4-aminobenzophenone is dissolved in acetic anhydride and cooled to 0°C. To this, a solution of the intermediate product obtained in step 1 in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried. The product is then coupled with m-toluidine in the presence of sodium bicarbonate and dichloromethane. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with water, and dried to obtain the final product." ] } | |
CAS-Nummer |
1223957-76-3 |
Produktname |
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide |
Molekularformel |
C30H24ClN3O3 |
Molekulargewicht |
509.99 |
IUPAC-Name |
2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C30H24ClN3O3/c1-20-6-4-9-24(16-20)32-28(35)18-21-12-14-25(15-13-21)34-29(36)26-10-2-3-11-27(26)33(30(34)37)19-22-7-5-8-23(31)17-22/h2-17H,18-19H2,1H3,(H,32,35) |
InChI-Schlüssel |
RVDKXOJZHHVYSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2859664.png)
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)

![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)

